4-chloro-1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles
Preparation Methods
The synthesis of 4-chloro-1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of chloro and fluoro substituents: The phenyl rings can be functionalized with chloro and fluoro groups through electrophilic aromatic substitution reactions using reagents such as chlorine gas or fluorine-containing compounds.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological targets.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other halogenated pyrazoles and aromatic compounds. Similar compounds include:
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-bromophenyl)-1H-pyrazole: This compound has bromine substituents instead of fluorine, which can affect its chemical reactivity and biological activity.
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-iodophenyl)-1H-pyrazole: The presence of iodine substituents can lead to different physical and chemical properties compared to the fluorinated analog.
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: The methyl groups can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H12Cl2F2N2 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Cl2F2N2/c22-15-5-11-18(12-6-15)27-21(14-3-9-17(25)10-4-14)19(23)20(26-27)13-1-7-16(24)8-2-13/h1-12H |
InChI Key |
ZXJKHTDACWKEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)Cl)F |
Origin of Product |
United States |
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